molecular formula C9H7NO4 B8696095 methyl 5-(furan-3-yl)oxazole-4-carboxylate CAS No. 88352-88-9

methyl 5-(furan-3-yl)oxazole-4-carboxylate

Cat. No. B8696095
M. Wt: 193.16 g/mol
InChI Key: PBIULHQYEUKHPR-UHFFFAOYSA-N
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Patent
US04642313

Procedure details

3 g of methyl 5-(3-furyl)oxazole-4-carboxylate and 2.6 g of 85% potassium hydroxide are dissolved in 100 ml of methanol, and the solution is stirred at room temperature overnight. Then, the reaction mixture is evaporated under reduced pressure to remove solvent, and the residue is acidified with dil. hydrochloric acid. The precipitated crystals are collected by filtration, washed with cold water and then dried. 2.6 g of 5-(3-furyl)oxazole-4-carboxylic acid are thereby obtained. Yield: 93.7%
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]2[O:10][CH:9]=[N:8][C:7]=2[C:11]([O:13]C)=[O:12])=[CH:2]1.[OH-].[K+]>CO>[O:1]1[CH:5]=[CH:4][C:3]([C:6]2[O:10][CH:9]=[N:8][C:7]=2[C:11]([OH:13])=[O:12])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O1C=C(C=C1)C1=C(N=CO1)C(=O)OC
Name
Quantity
2.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C=C(C=C1)C1=C(N=CO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 93.7%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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